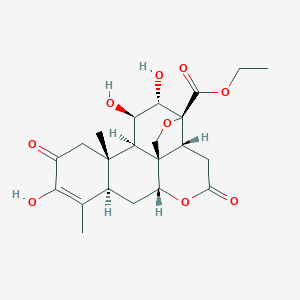

Bruceine I

Description

Structure

3D Structure

Properties

CAS No. |

130705-31-6 |

|---|---|

Molecular Formula |

C22H28O9 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

ethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C22H28O9/c1-4-29-19(28)22-12-6-14(24)31-13-5-10-9(2)15(25)11(23)7-20(10,3)17(16(26)18(22)27)21(12,13)8-30-22/h10,12-13,16-18,25-27H,4-8H2,1-3H3/t10-,12+,13+,16+,17+,18-,20-,21+,22-/m0/s1 |

InChI Key |

CMVMKMSNNMBUMZ-UTQVZMMYSA-N |

SMILES |

CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |

Isomeric SMILES |

CCOC(=O)[C@@]12[C@@H]3CC(=O)O[C@H]4[C@]3(CO1)[C@H]([C@H]([C@@H]2O)O)[C@]5(CC(=O)C(=C([C@@H]5C4)C)O)C |

Canonical SMILES |

CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |

Synonyms |

bruceine I |

Origin of Product |

United States |

Advanced Analytical Characterization of Bruceine I

Spectroscopic and Chromatographic Methodologies for Isolation and Purity Assessment

The isolation of Bruceine I from natural sources, such as the fruits of Brucea javanica, typically involves extraction followed by a series of chromatographic purification steps. Various chromatographic techniques are employed based on the polarity and chemical properties of this compound and co-occurring compounds.

Initial extraction often utilizes solvents like ethanol (B145695) or methanol (B129727) google.comniph.go.jp. The resulting extracts are then subjected to liquid-liquid partitioning using solvents such as ethyl acetate (B1210297), chloroform, or carbon tetrachloride to separate compounds based on their polarity google.comniph.go.jp.

Column chromatography is a fundamental technique for the isolation of quassinoids like this compound. Silica gel column chromatography, using gradient elution with solvent mixtures of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol), is commonly used to separate different quassinoids and other constituents present in the extract niph.go.jparabjchem.orgresearchgate.net. Sephadex LH-20 column chromatography can also be employed for further purification arabjchem.orgresearchgate.net.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are vital for achieving higher resolution separation and for assessing the purity of isolated this compound chemfaces.comthieme-connect.com. These techniques often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents like methanol or acetonitrile, often with the addition of a modifier such as formic acid for improved peak shape and ionization in coupled mass spectrometry thieme-connect.com. UV detection is commonly used in HPLC/UPLC for monitoring the elution of compounds based on their absorbance characteristics, typically at wavelengths around 254 nm, which is suitable for compounds with conjugated systems niph.go.jp. Purity is assessed by integrating the peak area of this compound relative to other peaks in the chromatogram chemfaces.com.

Spectroscopic methods play a crucial role in the identification and purity assessment during the isolation process. Ultraviolet (UV) spectroscopy can provide information about the presence of chromophores, such as α,β-unsaturated ketone groups, which are characteristic features of many quassinoids nih.gov. Infrared (IR) spectroscopy can help identify key functional groups like hydroxyl and carbonyl groups nih.gov.

Mass Spectrometry-Based Elucidation of Complex Molecular Structures

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, providing critical information for structural elucidation. High-resolution mass spectrometry (HRMS), such as high-resolution quadrupole time-of-flight mass spectrometry (QTOF-MS) or high-resolution electrospray ionization mass spectrometry (HRESIMS), allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound nih.gov.

The fragmentation pattern observed in mass spectra provides insights into the substructures present in the molecule. Tandem mass spectrometry (MS/MS), where selected ions are fragmented further, can yield more detailed structural information by analyzing the resulting product ions thieme-connect.com. For example, in UPLC-MS/MS methods developed for the quantification of related quassinoids like bruceantinol (B162264), specific transitions corresponding to characteristic fragmentation pathways are monitored thieme-connect.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D NMR (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as HSQC, HMBC, and COSY), is essential for the complete elucidation of the complex triterpene skeleton of this compound niph.go.jparabjchem.orgresearchgate.netresearchgate.net. ¹H NMR provides information about the types of protons and their chemical environments, while ¹³C NMR reveals the different carbon atoms. 2D NMR experiments help establish connectivity between atoms, allowing for the mapping of the carbon-carbon and carbon-hydrogen frameworks and the assignment of resonances to specific atoms in the molecule researchgate.net.

By analyzing the combination of mass spectral data (molecular ion mass and fragmentation) and comprehensive NMR data (chemical shifts, coupling constants, and correlations), the full structure of this compound, including the positions of functional groups and the stereochemistry of chiral centers, can be determined and confirmed by comparison with reported spectroscopic data for known quassinoids arabjchem.orgresearchgate.net.

Table 1: Analytical Techniques Used in the Characterization of this compound

| Technique | Application | Information Provided |

| Column Chromatography | Isolation and preliminary purification | Separation based on polarity |

| HPLC/UPLC | High-resolution purification, purity assessment | Separation, quantitative analysis, purity determination |

| UV Spectroscopy | Identification of chromophores | Presence of conjugated systems |

| IR Spectroscopy | Identification of functional groups | Presence of O-H, C=O, etc. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular formula, structural fragments |

| HRMS (QTOF-MS, HRESIMS) | Exact mass determination | Elemental composition |

| MS/MS | Fragmentation pathway analysis | Detailed structural information |

| NMR Spectroscopy | Structural elucidation | Connectivity, functional groups, stereochemistry |

| ¹H NMR | Proton environment and coupling | Number and type of protons, neighboring protons |

| ¹³C NMR | Carbon environment | Number and type of carbon atoms |

| 2D NMR (HSQC, HMBC, COSY) | Connectivity and correlations | Atom connectivity, structural fragments |

Table 2: Spectroscopic Data Examples for Quassinoids (Illustrative, based on related compounds)

| Spectroscopic Data Type | Observation/Value (Example) | Structural Implication (Example) | Source (Illustrative) |

| UV λmax (EtOH) | 228 nm (log ε 4.12) nih.gov | Presence of α,β-unsaturated ketone nih.gov | nih.gov |

| IR νmax (KBr) | 3458 (OH), 1730 (C=O), 1671 (C=O) cm⁻¹ nih.gov | Hydroxyl and carbonyl groups nih.gov | nih.gov |

| HRESIMS [M+Na]⁺ | m/z 663.3873 (for a related compound) nih.gov | Molecular formula confirmation nih.gov | nih.gov |

| ¹H NMR (CDCl₃) | δ 7.08 (1H, d, J = 10.4 Hz, H-1), 5.73 (1H, d, J = 10.4 Hz, H-2) nih.gov | Olefinic protons of a conjugated system nih.gov | nih.gov |

| ¹³C NMR (CDCl₃) | δ 175.3 (lactone C=O), 136.7, 121.3 (olefinic carbons) researchgate.net | Lactone carbonyl, double bond researchgate.net | researchgate.net |

Biosynthetic Pathways and Precursors of Bruceine I

Enzymatic and Metabolic Routes in Natural Production (e.g., Terpenoid Pathways)

The biosynthesis of quassinoids is believed to initiate from triterpenoids, which are themselves derived from the mevalonate (B85504) pathway. numberanalytics.comnumberanalytics.com The mevalonate pathway is one of the primary routes for the synthesis of isopentenyl diphosphate (B83284) (IPP), the fundamental five-carbon building block for all terpenoids. libretexts.org While the detailed steps specifically leading to Bruceine I are not exhaustively delineated in the search results, the general pathway for quassinoid biosynthesis involves significant modifications of the triterpenoid (B12794562) skeleton. numberanalytics.comnumberanalytics.com

Key enzymatic steps in the quassinoid biosynthetic pathway involve oxidation, reduction, and rearrangement reactions. numberanalytics.comnumberanalytics.com Specific enzymes implicated in quassinoid biosynthesis include cytochrome P450 enzymes, which are involved in oxidation steps; oxidoreductases, which catalyze reduction reactions; and isomerases, which facilitate rearrangement reactions. numberanalytics.com The activity and specificity of these enzymes are crucial in determining the final structure of the resulting quassinoid. numberanalytics.com

Recent research on Ailanthus altissima, another plant in the Simaroubaceae family, has shed light on the early steps of quassinoid biosynthesis. This research suggests that quassinoid biosynthesis follows a protolimonoid pathway, similar to that of limonoids found in related plant families. researchgate.netfrontiersin.orgresearchgate.net The first three committed steps in A. altissima quassinoid biosynthesis are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, leading to the formation of the protolimonoid melianol. researchgate.netfrontiersin.org This indicates a shared evolutionary origin for limonoids and quassinoids, both stemming from protolimonoids which are C30 precursors derived from 2,3-oxidosqualene. researchgate.netresearchgate.net

Precursor Incorporation and Transformation Studies in Plant Systems

Studies on precursor incorporation and transformation in plant systems have been instrumental in understanding biosynthetic pathways. While direct studies specifically detailing the incorporation of labeled precursors into this compound were not found in the provided search results, research on other natural products, such as Amaryllidaceae alkaloids, demonstrates the utility of this approach in elucidating biosynthetic routes. acs.org In such studies, labeled precursors are fed to plant cultures, and their incorporation into the target compounds is tracked to map the biosynthetic steps. acs.org

The understanding that quassinoids originate from triterpenoids via a protolimonoid intermediate provides a framework for potential precursor studies related to this compound. researchgate.netfrontiersin.orgresearchgate.net Triterpenoids are synthesized from the universal terpenoid precursors, IPP and dimethylallyl diphosphate (DMAPP), which are formed via the mevalonate or 1-deoxyxylulose pathways. libretexts.org Therefore, studies involving the feeding of labeled mevalonate or intermediates of the protolimonoid pathway to Brucea javanica could potentially elucidate the specific steps and enzymes involved in the transformation of these precursors into this compound.

The complexity of quassinoid structures and their relatively low yields in plants present challenges for both synthesis and isolation, which also extends to detailed biosynthetic studies. numberanalytics.com However, ongoing research into quassinoid biosynthesis in plants like A. altissima is paving the way for a better understanding of these complex pathways. researchgate.netfrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 21126551 |

| Melianol | 441788 |

| 2,3-oxidosqualene | 644571 |

| Isopentenyl diphosphate (IPP) | 644017 |

| Dimethylallyl diphosphate (DMAPP) | 528100 |

Data Table Placeholder

While specific quantitative data tables detailing precursor incorporation rates or enzymatic activities directly related to this compound biosynthesis were not available in the provided search results, future research in this area could generate data presented in tables such as the hypothetical example below:

| Precursor Administered | Plant Tissue | Incubation Time | This compound Yield (mg/g dry weight) | % Incorporation |

| [Labeled Precursor A] | [Tissue Type] | [Time] | [Value] | [Value] |

| [Labeled Precursor B] | [Tissue Type] | [Time] | [Value] | [Value] |

| Control (no precursor) | [Tissue Type] | [Time] | [Value] | - |

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Bruceine I and Related Analogs

The total synthesis of quassinoids, the class of compounds to which this compound belongs, represents a significant challenge in organic synthesis due to their highly oxygenated and sterically congested polycyclic structures. nih.gov While a specific total synthesis for this compound is not prominently detailed in publicly accessible literature, the strategies employed for closely related quassinoids like quassin (B1678622) and bruceantin (B1667948) provide a clear blueprint of the synthetic hurdles. researchgate.net

The general approach involves the methodical construction of the intricate tetracyclic or pentacyclic core. nih.gov Key challenges in these syntheses include:

Stereocontrolled Annulation: The precise formation of multiple rings with the correct spatial orientation.

Installation of Oxygenation Patterns: Introducing numerous hydroxyl, carbonyl, and ether functionalities at specific positions.

Control of Numerous Chiral Centers: The quassinoid scaffold is rich in stereocenters, and their correct configuration is essential for biological activity.

For instance, the synthesis of quassin, a foundational member of the quassinoid family, has been achieved through multi-step sequences that utilize key reactions like Diels-Alder cycloadditions to build the core framework and subsequent oxidative manipulations to install the necessary functional groups. researchgate.net These synthetic routes are typically lengthy and demonstrate the complexity involved in assembling such natural products from scratch.

Semi-synthetic Derivatization for Enhanced Biological Activity

Given the difficulty of total synthesis, a more common and practical approach is the semi-synthetic modification of quassinoids isolated from natural sources. researchgate.net Bruceines and related compounds are primarily extracted from plants of the Simaroubaceae family, such as Brucea javanica. researchgate.netnih.gov These naturally occurring compounds serve as advanced starting materials for chemical derivatization.

The primary strategy for creating semi-synthetic analogs involves the chemical modification of the existing functional groups, particularly the free hydroxyl (-OH) groups on the quassinoid scaffold. nih.gov These hydroxyl groups can be converted into a variety of other functionalities, most commonly esters, through reactions with different acylating agents. The goals of such derivatization include:

Improving potency against therapeutic targets.

Enhancing selectivity to reduce off-target effects.

Modifying pharmacokinetic properties like solubility and bioavailability.

For example, semi-synthetic analogs of the potent antimalarial quassinoids brusatol (B1667952) and bruceine A have been prepared to generate novel compounds with potentially enhanced activity against drug-resistant strains of Plasmodium falciparum. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological effects and for guiding the design of more effective derivatives. mdpi.com For the bruceine class of quassinoids, SAR investigations have provided valuable insights into the structural requirements for their potent cytotoxic and antimalarial activities.

Research has shown that specific functional groups at various positions on the bruceine core are critical for its high biological potency. The ester group at position C-15 is widely recognized as a key determinant of activity. The nature of this ester side chain can significantly modulate cytotoxicity.

For example, studies on various bruceines and related quassinoids have demonstrated that modifications to the A, B, and C rings, as well as the C-15 ester, can lead to substantial changes in their anticancer activity. Bruceine A, for instance, has demonstrated exceptionally strong cytotoxicity against oral cavity (KB) and small cell lung cancer (NCI-H187) cell lines. researchgate.net The SAR data suggests that the presence and type of ester at C-15, along with the oxygenation pattern on the A-ring, are pivotal for this high level of activity.

Below is a table summarizing representative SAR data for Bruceine A and related compounds against various cancer cell lines, illustrating the impact of structural modifications on cytotoxic potency.

| Compound | Modification | Cell Line (KB) IC₅₀ (µg/mL) | Cell Line (NCI-H187) IC₅₀ (µg/mL) | Cell Line (MCF-7) IC₅₀ (µg/mL) |

| Bruceine A | C-15 ester: 3,4-dimethyl-2-pentenoyl | 0.0019 | 0.01 | 0.49 |

| Bruceine B | C-15 ester: Acetate (B1210297) | >100 | >100 | >100 |

| Bruceine C | C-15 ester: Isovaleryl | >100 | >100 | >100 |

| Doxorubicin | (Reference Drug) | 0.19 | 0.1 | 0.45 |

Data synthesized from literature findings. researchgate.net IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

This data clearly indicates that the complex ester side chain on Bruceine A is critical for its potent cytotoxicity, as simpler esters like acetate (Bruceine B) or isovaleryl (Bruceine C) result in a dramatic loss of activity.

Stereochemistry—the three-dimensional arrangement of atoms—is a paramount factor in the biological activity of complex natural products like this compound. nih.govmdpi.com The quassinoid scaffold is a rigid, conformationally constrained structure with multiple defined stereocenters. This precise 3D architecture is fundamental to its ability to bind effectively to its biological targets.

The interaction between a molecule and its biological receptor is often compared to a lock and key, where only a key with the correct shape (stereochemistry) can fit and elicit a response. researchgate.net Any alteration to the stereochemistry of this compound, whether through synthesis or degradation, is likely to result in a significant or complete loss of biological activity. This is because the specific spatial arrangement of the hydroxyl groups, the lactone ring, and the C-15 ester side chain must be perfectly aligned to interact with the binding pocket of a target protein. Therefore, all synthetic and semi-synthetic strategies must maintain or precisely control the native stereochemistry of the molecule to ensure the desired pharmacological effect.

Preclinical Pharmacological Investigations of Bruceine I

Antineoplastic Activity and Cellular Responses

Bruceine I and its related quassinoid compounds have been the subject of numerous preclinical studies to evaluate their potential as antineoplastic agents. These investigations have demonstrated significant activity in both laboratory and animal models, highlighting the compound's ability to inhibit cancer cell growth and induce cell death through various mechanisms.

The cytotoxic effects of this compound and its analogs have been evaluated against a wide array of human cancer cell lines. These studies consistently show a dose-dependent inhibition of cell proliferation across various cancer types. For instance, Bruceine A has been shown to inhibit the viability of pancreatic cancer cell lines, including MIA PaCa-2, SW1990, PANC-1, and AsPC-1, in a time- and dose-dependent manner medchemexpress.com. Similarly, it has demonstrated inhibitory effects on triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and 4T1 medchemexpress.com. Bruceine D has also exhibited potent antiproliferative effects against non-small cell lung cancer (NSCLC) cells and breast cancer cell lines MCF-7 and Hs 578T nih.govnih.gov.

Table 1: In Vitro Antiproliferative Activity of Bruceine Analogs on Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Bruceine A | MIA PaCa-2, SW1990, PANC-1, AsPC-1 | Pancreatic Cancer | Time- and dose-dependent inhibition of cell viability. | medchemexpress.com |

| Bruceine A | MDA-MB-231, 4T1 | Triple-Negative Breast Cancer | Inhibition of cell viability with IC50 values of 78.4 nM and 524.6 nM, respectively. | medchemexpress.com |

| Bruceine D | A549, NCI-H292 | Non-Small Cell Lung Cancer | Inhibition of cell proliferation. | researchgate.net |

| Bruceine D | MCF-7, Hs 578T | Breast Cancer | Dose-dependent inhibition of cell proliferation with IC50 values between 0.7 to 65 μM. | nih.gov |

| Bruceine D | K562 | Chronic Myeloid Leukemia | Exerts anti-tumor activity by inhibiting phosphorylation of AKT and ERK. | frontiersin.org |

| Bruceantin (B1667948) | HL-60, RPMI 8226 | Leukemia, Myeloma | Induced apoptosis. | nih.gov |

The promising in vitro results have been further substantiated by in vivo studies using animal models of cancer. Bruceine A, when administered intraperitoneally, demonstrated antitumor activity in mice with a 4T1 xenograft tumor model and inhibited lung metastasis in a 4T1-luc breast cancer lung metastasis model medchemexpress.com. Similarly, Bruceantin has shown efficacy in murine models of B16 melanoma, colon 38, and L1210 and P388 leukemia nih.gov. An in vivo study using RPMI 8226 human-SCID xenografts showed that bruceantin induced regression in both early and advanced tumors without overt toxicity nih.gov. Furthermore, Bruceine D has been shown to inhibit the growth of lung cancer xenografts in vivo researchgate.netscienceopen.com.

Table 2: In Vivo Antineoplastic Efficacy of Bruceine Compounds in Animal Models

| Compound | Animal Model | Cancer Type | Observed Effects | Reference |

|---|---|---|---|---|

| Bruceine A | 4T1 xenograft in mice | Breast Cancer | Antitumor activity. | medchemexpress.com |

| Bruceine A | 4T1-luc lung metastasis model in mice | Breast Cancer | Inhibition of lung metastasis. | medchemexpress.com |

| Bruceantin | B16 melanoma, colon 38, L1210 and P388 leukemia in mice | Melanoma, Colon Cancer, Leukemia | Observed antitumor activity. | nih.gov |

| Bruceantin | RPMI 8226 human-SCID xenografts | Myeloma | Induced regression in early and advanced tumors. | nih.gov |

| Bruceine D | Lung cancer xenografts in mice | Lung Cancer | Inhibited tumor growth. | researchgate.netscienceopen.com |

| Bruceine D | Gastric cancer xenograft model | Gastric Cancer | Inhibited tumorigenicity. | frontiersin.org |

The anticancer activity of this compound and its related compounds is attributed to their ability to modulate critical cellular processes such as cell cycle progression and apoptosis. Bruceine A has been found to cause G0-G1 cell cycle arrest in MDA-MB-231 and 4T1 breast cancer cells and induces apoptosis in a dose-dependent manner medchemexpress.com. Similarly, Bruceine D induces G0/G1 phase cell cycle arrest in A549 NSCLC cells nih.gov.

The induction of apoptosis is a key mechanism of action for these compounds. Bruceine A induces apoptosis in MIA PaCa-2 pancreatic cancer cells medchemexpress.com. Bruceine D has been shown to induce apoptosis in human non-small-cell lung cancer cells through the generation of mitochondrial reactive oxygen species (ROS) nih.gov. It also induces apoptosis in pancreatic cancer cells by activating the p38-MAPK signaling pathway and inhibiting the anti-apoptotic activity of NF-κB frontiersin.org. In chronic myeloid leukemia cells, Bruceine D induces apoptosis via the intrinsic mitochondrial-apoptotic pathway frontiersin.orgnih.gov. This involves the loss of mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspases nih.gov.

Anti-parasitic Efficacy Studies

Beyond its antineoplastic properties, this compound and its analogs have demonstrated significant activity against a range of protozoan parasites.

In vitro studies have highlighted the potent anti-parasitic effects of bruceine compounds. Bruceine A was found to inhibit the in vitro growth of Babesia gibsoni, a parasite that causes canine babesiosis, at concentrations lower than the standard drug diminazene aceturate. It was capable of killing the parasites within 24 hours at a concentration of 25 nM researchgate.netjst.go.jpsemanticscholar.orgnih.gov. Other quassinoids, such as Bruceine J, have also shown antibabesial activity against Babesia gibsoni medchemexpress.com.

The anti-malarial properties of these compounds have also been extensively studied. Extracts from Brucea javanica, the plant source of bruceines, have shown inhibitory effects on the asexual blood stage of Plasmodium falciparum nih.gov. Specifically, fruit and root extracts of Brucea javanica were very effective against P. falciparum with IC50 values of less than 0.01 µg/mL berkalahayati.org.

Furthermore, bruceantin, a related quassinoid, has been identified as a potent amoebicide, killing Entamoeba histolytica in vitro with an IC50 of 0.018 µg/ml nih.govnih.gov. A microdilution technique confirmed the antiamoebic activities of various quassinoids, with bruceantin being the most active asm.org.

Table 3: In Vitro Anti-parasitic Activity of Bruceine Compounds

| Compound/Extract | Parasite | Disease | Key Findings | Reference |

|---|---|---|---|---|

| Bruceine A | Babesia gibsoni | Canine Babesiosis | Inhibited parasite growth at low concentrations and killed parasites at 25 nM. | researchgate.netjst.go.jpsemanticscholar.orgnih.gov |

| Bruceine J | Babesia gibsoni | Canine Babesiosis | IC50 value of 742 ng/mL. | medchemexpress.com |

| Brucea javanica Fruit & Root Extracts | Plasmodium falciparum | Malaria | Highly effective with IC50 < 0.01 µg/mL. | berkalahayati.org |

| Bruceantin | Entamoeba histolytica | Amoebiasis | Potent amoebicide with IC50 of 0.018 µg/ml. | nih.govnih.gov |

| Bruceines A, B, C, D | Entamoeba histolytica | Amoebiasis | Showed antiamoebic activity. | asm.org |

The in vitro anti-parasitic activity has been translated into in vivo efficacy in animal models. In a study on canine babesiosis, dogs infected with B. gibsoni and treated with bruceine A maintained healthy conditions, whereas an untreated dog developed severe symptoms of the disease researchgate.netsemanticscholar.orgnih.gov. Although complete elimination of the parasite was not achieved, the treated dogs did not show the typical acute symptoms like severe anemia and high fever researchgate.netsemanticscholar.orgnih.gov.

Anti-inflammatory Modulatory Effects

Preclinical in vitro studies focusing specifically on the cellular and molecular anti-inflammatory mechanisms of this compound are not extensively documented in the currently available scientific literature. While research has been conducted on extracts of Brucea javanica, the plant from which various Bruceine compounds are isolated, and on other related quassinoids like Brusatol (B1667952), specific data detailing the effects of this compound on inflammatory pathways at a cellular level is limited.

General anti-inflammatory investigations of related compounds and extracts from Brucea javanica have often focused on key inflammatory signaling pathways. For instance, studies on Brucea javanica oil have demonstrated the inhibition of the nuclear factor-κB (NF-κB) pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS). However, it is crucial to note that these findings are not specific to this compound and the direct effects of this particular compound on these or other molecular targets like mitogen-activated protein kinases (MAPKs) or the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins remain to be elucidated.

Specific preclinical studies using animal models to investigate the in vivo anti-inflammatory responses to this compound are not well-documented in the available research. While the anti-inflammatory properties of extracts and other compounds from Brucea javanica have been explored in various animal models of inflammation, data pertaining exclusively to this compound is scarce.

Standard preclinical models for assessing anti-inflammatory activity include carrageenan-induced paw edema, which measures acute inflammation, and cotton pellet-induced granuloma, which assesses the proliferative phase of chronic inflammation. Investigations into related compounds have sometimes shown reductions in edema and inflammatory cell infiltration in such models. For example, Bruceine D has been noted as a potent inhibitor of inflammation in rodents. However, without direct experimental evidence on this compound, its efficacy and potential mechanisms of action in mitigating inflammatory responses in a whole-organism context remain speculative.

Molecular Mechanisms of Action and Target Identification

Perturbation of Key Cellular Signaling Pathways

Quassinoids, including those structurally related to Bruceine I, have been shown to modulate several important signaling pathways that are often dysregulated in diseases like cancer.

Regulation of PI3K/Akt/mTOR Pathway Dynamics

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is frequently observed in various cancers. springermedizin.denih.gov Studies on other bruceines, such as Bruceine A and Bruceine D, indicate that quassinoids can interfere with this pathway. Bruceine A has been shown to suppress the PI3K/Akt pathway in colon cancer cells, leading to inhibited proliferation and increased apoptosis. frontiersin.orgresearchgate.net Specifically, Bruceine A attenuated the phosphorylation of both PI3K and Akt in a dose-dependent manner in HCT116 and CT26 colon cancer cell lines. frontiersin.org This suggests a potential mechanism by which this compound, a related quassinoid, might also influence cell survival and growth by modulating this critical pathway. The PI3K/Akt/mTOR pathway links receptor tyrosine kinase signaling to cell growth and survival, and its overactivation can promote proliferation and inhibit apoptosis. springermedizin.denih.gov

Modulation of NF-κB Signaling Cascades

The NF-κB pathway plays a crucial role in regulating immune responses, inflammation, cell proliferation, and apoptosis. explorationpub.com Aberrant NF-κB activity is linked to cancer progression and tumorigenesis by fostering a pro-tumorigenic microenvironment. explorationpub.com Bruceine A has been reported to inhibit NF-κB activity in HeLa cells with an IC50 of 5.3 μg/mL. medchemexpress.com Bruceine D has also been observed to attenuate the NF-κB pathway by inhibiting NF-κB and IκBα. explorationpub.com Furthermore, Bruceine D suppressed triple-negative breast cancer metastasis by inhibiting the mutual activation of Notch1-Jagged1 and NF-κB(p65) signaling under TNF-α stimulation. nih.gov These findings suggest that this compound may also possess the ability to modulate NF-κB signaling, potentially impacting inflammatory processes and cell survival.

Involvement of MAPK (Mitogen-Activated Protein Kinase) Cascades (e.g., p38 MAPK, ERK)

MAPK pathways, including ERK, p38 MAPK, and JNK, are involved in regulating cellular proliferation, differentiation, and apoptosis in response to various extracellular stimuli. explorationpub.comacu.edu.in Bruceine A has been shown to activate the p38α MAPK signaling pathway in MIA PaCa-2 pancreatic cancer cells. medchemexpress.comnih.gov This activation by Bruceine A was dose-dependent and correlated with its anti-proliferative activity. nih.gov Molecular docking studies suggest that Bruceine A interacts with residues in the P-loop of p38α MAPK. nih.gov Bruceine D has been reported to activate the redox-sensitive p38-MAPK pathway and inhibit the NF-κB pathway in breast cancer cells. acs.org Bruceine D also induced apoptosis in lung cancer cells via the ROS/MAPK signaling pathway, specifically involving the JNK pathway. explorationpub.comfrontiersin.org In chronic myeloid leukemia cells, Bruceine D inhibited the phosphorylation of both Akt and ERK. acs.orge-century.us These diverse effects on MAPK pathways by related bruceines suggest that this compound could also influence these cascades, contributing to its biological effects.

Interference with JAK/STAT Pathway Activity

The JAK/STAT pathway is involved in various cellular processes, including growth, proliferation, differentiation, and survival, and its dysregulation is implicated in numerous diseases, including cancer. Research on Bruceine B has shown that it suppresses STAT3 signaling. acs.org Bruceine B markedly downregulated STAT3 phosphorylation without affecting total STAT3 levels in multiple myeloma cells. acs.org This inhibition of STAT3 activation was observed even under IL-6 stimulation, which typically activates STAT3. acs.org Bruceine D has also been reported to inhibit tumor growth and stem cell-like characteristics in osteosarcoma by inhibiting STAT3. frontiersin.org In osteosarcoma cell lines, Bruceine D decreased phosphorylated JAK2 and STAT3 while upregulating SHP1, a negative regulator of STAT3, indicating a reversal of constitutive JAK2/STAT3 activation. explorationpub.com These findings suggest a potential for this compound to also interfere with the JAK/STAT pathway, particularly STAT3 signaling.

Disruption of Wnt/β-catenin and Notch Signaling Pathways

The Wnt/β-catenin and Notch signaling pathways are crucial for embryonic development and tissue homeostasis, and their aberrant activation is frequently associated with cancer development and progression. explorationpub.comnih.govfrontiersin.org Bruceine D has been shown to suppress proliferation in hepatocellular carcinoma by targeting the β-catenin/JAG1 pathways. explorationpub.com It induces the proteasomal degradation of β-catenin, disrupting the Wnt/β-catenin-dependent transcription of the Notch ligand Jagged1. explorationpub.comnih.gov Bruceine D was identified as a Notch inhibitor using a reporter system. nih.gov In allergic asthma, Bruceine D treatment significantly abolished the activation of the Notch pathway. all-imm.com Bruceine H, another related quassinoid, has also been studied in relation to Notch and Wnt/β-catenin signaling in the context of EGFR-TKI drug persistence in NSCLC. frontiersin.orgcore.ac.ukdntb.gov.ua The influence of related bruceines on these pathways suggests that this compound may also play a role in modulating Wnt/β-catenin and Notch signaling.

Identification and Characterization of Direct Molecular Targets

Identifying the direct molecular targets of this compound is crucial for understanding its precise mechanisms of action. While research has often focused on the downstream effects of bruceines on signaling pathways, some studies have begun to identify potential direct targets.

For Bruceine A, USP13 has been identified as a potential target. nih.govnih.gov Bruceine A was found to inhibit cell proliferation in multiple myeloma by targeting the USP13/PARP1 signaling pathway. nih.govnih.gov USP13, a deubiquitinase, stabilizes PARP1 protein through deubiquitination, promoting DNA damage repair (DDR). nih.govnih.gov Bruceine A targets this pathway to disrupt DDR in multiple myeloma cells. nih.govnih.gov

Bruceine A has also been identified as an inhibitor of PFKFB4 with a Kd of 44 nM. medchemexpress.com In pancreatic cancer cells, Bruceine A suppresses glycolysis by inhibiting PFKFB4, leading to cell cycle arrest and apoptosis. medchemexpress.comacs.org

For Bruceine D, inhibitor of β-catenin and T-cell factor (ICAT) has been identified as a functional target. researchgate.net By targeting ICAT, Bruceine D disrupted the interaction between β-catenin and ICAT, promoting β-catenin degradation and subsequently decreasing HIF-1α expression in hepatocellular carcinoma cells. researchgate.net

While direct target identification for this compound specifically is less documented in the provided search results compared to other bruceines, the findings for Bruceine A and Bruceine D highlight that quassinoids can exert their effects through direct binding and modulation of specific proteins involved in deubiquitination, metabolic enzymes, and protein-protein interactions critical for signaling pathways. Further research is needed to definitively identify the direct molecular targets of this compound.

Summary of Selected Bruceine Activities on Signaling Pathways

| Bruceine | PI3K/Akt/mTOR | NF-κB | MAPK (p38, ERK, JNK) | JAK/STAT | Wnt/β-catenin | Notch |

| Bruceine A | Inhibition frontiersin.orgresearchgate.net | Inhibition medchemexpress.comcaymanchem.com | Activation (p38α) medchemexpress.comnih.gov, Inhibition (ERK) e-century.us | Not specified | Not specified | Not specified |

| Bruceine B | Not specified | Not specified | Not specified | Inhibition (STAT3) acs.org | Not specified | Downregulation of NOTCH1 downstream of c-Maf acs.org |

| Bruceine D | Inhibition explorationpub.comnih.gov | Inhibition explorationpub.comnih.gov | Activation (p38, JNK) explorationpub.comacu.edu.inacs.org, Inhibition (ERK) acs.orge-century.us | Inhibition (STAT3) explorationpub.comfrontiersin.org | Inhibition explorationpub.comnih.gov | Inhibition explorationpub.comnih.govnih.govall-imm.comresearchgate.net |

| Bruceine H | Not specified | Not specified | Not specified | Not specified | Activation (mediated by Notch3) frontiersin.orgdntb.gov.ua | Inhibition (Notch3) frontiersin.orgcore.ac.uk |

Data Table: Bruceine A Inhibition of NF-κB Activity

| Cell Line | IC50 (μg/mL) | Reference |

| HeLa | 5.3 | medchemexpress.com |

| HeLa cell extracts | 2.2 | caymanchem.com |

Data Table: Bruceine A Inhibition of PFKFB4

| Target | Kd (nM) | Reference |

| PFKFB4 | 44 | medchemexpress.com |

Data Table: Bruceine A Cytotoxicity (Selected Cell Lines)

| Cell Line | IC50 (nM) | Reference |

| HCT116 (Colon Cancer) | 26.12 | frontiersin.orgresearchgate.net |

| CT26 (Colon Cancer) | 229.26 | frontiersin.orgresearchgate.net |

| MDA-MB-231 (TNBC) | 78.4 | researchgate.netnih.gov |

| 4T1 (TNBC) | 524.6 | researchgate.netnih.gov |

| HT-29 | 1600 (ng/ml) or 1.6 (μg/ml) | caymanchem.com |

| HeLa | 600 (ng/ml) or 0.6 (μg/ml) | caymanchem.com |

| HL-60 | 69 (ng/ml) or 0.069 (μg/ml) | caymanchem.com |

Note: IC50 values may vary depending on experimental conditions and cell lines.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Pathways

Several studies highlight the role of oxidative stress and the generation of reactive oxygen species (ROS) as key mechanisms underlying the effects of bruceine compounds. mdpi.comnih.govresearchgate.netmdpi.com

Bruceine D has been reported to induce autophagy and apoptosis via the generation of ROS in lung cancer and pancreatic cancer cells. mdpi.com Bruceine D treatment can deplete intracellular glutathione (B108866) levels, favoring the onset of apoptosis by allowing oxidative stress to build up. nih.gov This compound can also trigger the activation of NADPH oxidase isoforms, enhancing the generation of superoxide (B77818). nih.gov Increases in both intracellular ROS and NADPH oxidase activity induced by Bruceine D were inhibited by the antioxidant N-acetylcysteine (NAC). nih.gov

The accumulation of ROS by bruceine compounds can lead to various downstream effects, including ROS-mediated apoptosis, cell cycle arrest, ER stress, and oxidative DNA damage. mdpi.com While low levels of ROS are involved in normal cellular signaling, high levels can overwhelm cellular antioxidant defenses and induce cell death. mdpi.comnih.gov Cancer cells often have altered redox homeostasis, making them potentially more vulnerable to further increases in ROS levels induced by pro-oxidative drugs like bruceines. mdpi.comnih.gov

Bruceine A has also been shown to exert antitumor effects against colon cancer by accumulating ROS and suppressing the PI3K/Akt pathway. researchgate.netfrontiersin.org This suggests a link between ROS induction and the modulation of key signaling pathways involved in cell survival and proliferation.

Key Findings on Oxidative Stress:

Bruceine D induces autophagy and apoptosis through ROS generation. mdpi.com

Bruceine D depletes intracellular glutathione and activates NADPH oxidase, increasing superoxide production. nih.gov

Antioxidants like NAC can inhibit Bruceine D-mediated increases in ROS and NADPH oxidase activity. nih.gov

ROS accumulation induced by bruceines can lead to apoptosis, cell cycle arrest, ER stress, and DNA damage. mdpi.com

Bruceine A accumulates ROS and suppresses the PI3K/Akt pathway in colon cancer cells. researchgate.netfrontiersin.org

Advanced Methodologies in Bruceine I Research

Omics-Based Approaches (Transcriptomics, Proteomics, Metabolomics) for Mechanistic Elucidation

Omics technologies offer a global perspective on the biological changes induced by Bruceine I. Transcriptomics examines gene expression profiles, proteomics studies the entire set of proteins, and metabolomics analyzes the complete complement of metabolites within a biological system.

Transcriptomics has been utilized to investigate the impact of Brucea javanica extracts and related quassinoids, such as Bruceine D, on gene expression. For instance, transcriptome analysis revealed that Bruceine D treatment significantly down-regulated the expression of the long non-coding RNA LINC01667 in gastric cancer cells. This down-regulation was found to be part of a mechanism involving the LINC01667/miR-138-5p/Cyclin E1 axis, ultimately inhibiting cell proliferation. nih.govfrontiersin.orgresearchgate.net Integrated transcriptomic and metabolomic analyses have also been applied to study the effects of Bruceine D, suggesting its potential to affect phenylpropanoid biosynthesis by acting on ADTs, thereby inhibiting seed germination in Bidens pilosa L. nih.govresearchgate.net This integrated approach identified 356 different accumulated metabolites, with KEGG pathway analysis indicating involvement in phenylpropanoid biosynthesis. nih.govresearchgate.net

Proteomics has contributed to identifying potential protein targets of Brucea javanica constituents. For example, proteome microarray data analysis suggested USP13 as a potential target of Bruceine A in multiple myeloma, which was further validated by microscopic thermophoresis confirming the binding affinity. nih.govresearchgate.net Proteomic studies can provide a comprehensive, quantitative image of protein expression and its changes under the influence of biological perturbations. agresearch.co.nz While many proteomic studies focus on cellular components, quantitative proteomic methods enable the quantification of key proteins in biological samples. mdpi.com

Metabolomics, which studies the complete set of metabolites, is a powerful tool for examining metabolic responses to external stimuli or genetic alterations. novogene.com It is mainly associated with analytical techniques like Mass Spectrometry. nih.gov Integrated metabolomic and transcriptomic analyses, as mentioned, have been used to explore the mechanisms of action of Brucea javanica compounds. nih.govresearchgate.net Targeted metabolomics focuses on specific metabolites and pathways, offering high specificity, sensitivity, and accurate quantification using techniques like multiple reaction monitoring (MRM). novogene.com

Computational Approaches: Network Pharmacology and Molecular Docking Studies

Computational methods like network pharmacology and molecular docking are valuable for predicting potential targets and mechanisms of action of this compound and related compounds.

Network pharmacology integrates diverse data to explore drug mechanisms, particularly for complex systems like traditional Chinese medicine. nih.govscienceopen.com Studies using network pharmacology have indicated that Akt1 and Jun, and the PI3K/Akt pathways, are predominant targets and critical signaling pathways for Bruceine A treatment in colon cancer. scienceopen.comfrontiersin.orgnih.gov This approach helps in understanding the multi-component, multi-target, multi-pathway nature of natural product effects. nih.gov

Molecular docking is a computer simulation technique used to predict ligand-receptor interactions and assess binding affinities at the molecular level. nih.govfrontiersin.org Molecular docking studies have supported the findings from network pharmacology, suggesting that Bruceine A could bind to pivotal proteins in the PI3K/Akt pathway, such as PI3K and Akt. nih.govfrontiersin.orgnih.gov Docking results showed favorable binding energies, for instance, -19.25 kJ/mol for PI3K and -15.48 kJ/mol for Akt, involving hydrogen bonds with specific amino acid residues. nih.gov Molecular docking has also been used to investigate the interaction of Bruceine A with p38α MAPK, identifying a potent conformation with a favorable libdock score. nih.gov Furthermore, molecular docking studies have explored the potential of Brucea javanica quassinoids, including Bruceine A, Bruceine B, and Bruceine D, as potential inhibitors of targets like H5N1 neuraminidase and enoyl acyl carrier protein reductase (InhA), suggesting promising binding energies compared to known inhibitors. fip.orgunpad.ac.idunpad.ac.id

Quantitative Bioanalytical Method Development for Preclinical Studies (e.g., HPLC-MS/MS, UPLC-MS/MS)

Quantitative bioanalytical methods are essential for determining the concentration of this compound and its metabolites in biological matrices during preclinical studies, which is crucial for understanding pharmacokinetics. Hyphenated techniques like HPLC-MS/MS and UPLC-MS/MS are widely used due to their sensitivity, selectivity, and speed. pnrjournal.comeuropeanpharmaceuticalreview.combioanalysis-zone.com

These methods involve coupling liquid chromatography (HPLC or UPLC) with tandem mass spectrometry (MS/MS) to separate and detect analytes in complex biological samples like plasma. pnrjournal.combioanalysis-zone.comthieme-connect.comresearchgate.netwaters.com

Method Validation for Analysis in Complex Biological Matrices

Validation of bioanalytical methods is a formal process to ensure reliability, accuracy, precision, and reproducibility for quantifying analytes in biological matrices. pnrjournal.comcstti.comlabmanager.com Key validation parameters include selectivity, precision, accuracy, sensitivity, linearity, and recovery. labmanager.com For endogenous compounds or when analyte-free matrix is unavailable, alternative calibration strategies like standard addition, background subtraction, surrogate matrix, or surrogate analyte methods may be employed, although demonstrating that validation criteria are not compromised is essential. cstti.comnih.gov

Specific methods have been developed and validated for the quantitative determination of Brucea javanica quassinoids in biological matrices. For example, a rapid and sensitive HPLC-MS/MS method was developed and validated for the simultaneous quantification of Bruceine D and Bruceine E in rat plasma. researchgate.netnih.gov This method utilized a C18 column with gradient elution and detected analytes in multiple reaction monitoring (MRM) mode with electrospray positive ionization. researchgate.netnih.gov Bruceine D and E were detected using specific mass transitions, and eurycomanone (B114608) was used as an internal standard. researchgate.netnih.gov Similarly, a UPLC-MS/MS method was developed and validated for the quantification of bruceantinol (B162264) in rat plasma, adhering to guidelines for bioanalytical method validation. thieme-connect.com Validation parameters such as selectivity, matrix effect, precision, accuracy, sensitivity (LLOQ), long-term stability, short-term stability, freeze-thaw stability, and post-preparation stability were assessed. thieme-connect.com

Application in Preclinical Pharmacokinetic Studies

Validated quantitative bioanalytical methods are applied in preclinical pharmacokinetic (PK) studies to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models. thieme-connect.comresearchgate.netallucent.comfrontiersin.orgadmescope.com These studies are crucial for predicting human pharmacokinetics and informing clinical trial design. allucent.comfrontiersin.org

Pharmacokinetic studies using validated HPLC-MS/MS methods have been conducted for Brucea javanica quassinoids. For instance, the validated HPLC-MS/MS method for Bruceine D and E in rat plasma was applied to pharmacokinetic and bioavailability studies. researchgate.netnih.gov The study indicated that both Bruceine D and E were rapidly absorbed after oral administration but showed poor oral bioavailability (less than 6%). researchgate.netnih.gov Bruceine E was eliminated slower than Bruceine D. researchgate.netnih.gov A UPLC-MS/MS method for bruceantinol in rat plasma was successfully applied to determine its pharmacokinetic profiles after oral and intravenous administration, revealing rapid elimination after intravenous administration and low levels detected after oral administration, suggesting fast excretion and low bioavailability. thieme-connect.com Preclinical PK studies aim to define the pharmacologically active drug level in the target compartment and provide essential data for estimating safe and effective dose ranges for clinical studies. allucent.comfrontiersin.org

Challenges and Future Research Trajectories for Bruceine I

Comprehensive Elucidation of Pharmacological Profiles

A fundamental challenge in the study of Bruceine I is the current lack of a detailed and comprehensive pharmacological profile. While research on analogous compounds such as Bruceine D has revealed significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including pancreatic, lung, breast, and liver cancers, similar in-depth studies on this compound are conspicuously absent from the current scientific literature. nih.gov The anti-inflammatory properties observed in other quassinoids, often linked to the inhibition of pathways like nuclear factor-κB (NF-κB), also warrant specific investigation in the context of this compound. nih.gov

Future research must prioritize a systematic evaluation of this compound's bioactivity. This should include broad-spectrum screening against various cancer cell lines and inflammatory models to identify promising areas for further investigation. Key mechanistic studies are also crucial to determine if this compound modulates signaling pathways commonly affected by other bruceines, such as the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways. nih.gov Understanding these fundamental mechanisms is a prerequisite for any further development of this compound as a therapeutic agent.

Strategies for Enhancing Efficacy in Preclinical Models

The advancement of this compound into preclinical studies is hampered by the absence of foundational efficacy data. Preclinical animal models are essential for evaluating the in vivo therapeutic potential and understanding the pharmacokinetics of a compound. nih.gov For related compounds like Bruceine A, in vivo studies have demonstrated tumor growth suppression. nih.gov However, without similar data for this compound, strategies to enhance its efficacy remain purely speculative.

Future research should focus on establishing the in vivo efficacy of this compound in relevant animal models of cancer and inflammatory diseases. Once a baseline efficacy is established, research can then explore various strategies for enhancement. These may include the development of novel drug delivery systems, such as nanoparticle or liposomal formulations, to improve bioavailability and targeted delivery to disease sites. Such approaches have been considered for other natural products to improve their therapeutic index.

Exploration of Combination Therapies in Preclinical Disease Models

Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects and overcoming drug resistance. nih.gov Preclinical studies with other natural products have demonstrated the potential for synergy when combined with conventional chemotherapeutic agents. mdpi.com For instance, the combination of natural compounds with standard cancer drugs has been shown to enhance cytotoxicity and induce apoptosis in cancer cells. mdpi.comnih.gov

A significant opportunity for future research lies in the exploration of this compound in combination with existing anticancer drugs. Preclinical studies should be designed to assess potential synergistic or additive effects with a range of chemotherapeutic agents and targeted therapies in various cancer models. nih.gov Investigating the impact of such combinations on cellular signaling pathways and mechanisms of drug resistance will be critical. The potential for this compound to sensitize cancer cells to other treatments represents a promising avenue for its development.

Rational Design and Development of Novel Analogs with Improved Potency and Specificity

The rational design of novel analogs based on a natural product's structure is a key strategy for improving its therapeutic properties. nih.govazolifesciences.com This process relies on a thorough understanding of the structure-activity relationships (SAR) of the parent compound. youtube.com For some quassinoids, preliminary SAR studies have provided insights into the chemical moieties essential for their biological activity. nih.gov For example, the presence and position of hydroxyl groups have been shown to be important for the antitrypanosomal activity of Bruceine A and C. nih.gov

A major trajectory for future research on this compound involves the synthesis and biological evaluation of a library of novel analogs. nih.gov By systematically modifying the structure of this compound, it may be possible to develop derivatives with enhanced potency, improved selectivity for cancer cells over healthy cells, and more favorable pharmacokinetic profiles. semanticscholar.org This approach, guided by computational modeling and a deep understanding of the SAR, holds the potential to unlock the full therapeutic promise of the this compound scaffold. mq.edu.au

Interactive Data Table: Research on Bruceine Analogs

| Compound | Cancer Cell Line(s) | Observed Effects | Key Signaling Pathways Implicated |

| Bruceine A | Colon Cancer (HCT116, CT26) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | PI3K/Akt |

| Pancreatic Cancer (MIA PaCa-2) | Anti-proliferative activity | p38α MAPK | |

| Bruceine D | Breast Cancer (MCF-7, Hs 578T) | Dose-dependent inhibition of cell proliferation | Not specified in this study |

| Various Cancers | Anti-proliferative, pro-apoptotic, anti-metastatic, anti-inflammatory | PI3K/Akt/mTOR, JAK/STAT, JAG1/Notch, MAPK |

Q & A

Basic Research Questions

Q. What in vitro assays are recommended for evaluating Bruceine I’s anticancer activity, and how should experimental parameters be optimized?

- Methodology : Use cell viability assays (e.g., CCK-8, MTT) with dose-response curves (2.5–40 µM) and time-dependent exposure (24–72 hours). Include positive controls (e.g., cisplatin) and normalize data to untreated cells. For apoptosis, combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays .

- Data Interpretation : Ensure IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism). Report interassay variability and cell line authentication (STR profiling) to enhance reproducibility .

Q. Which animal models are appropriate for studying this compound’s antitumor efficacy in vivo?

- Methodology : Use immunodeficient mice (e.g., Balb/c nu/nu) for human tumor xenografts. Subcutaneously inject 1×10⁶ cancer cells and monitor tumor volume weekly via caliper measurements. Administer this compound intraperitoneally (e.g., 20–40 mg/kg daily) for 2–4 weeks. Include body weight and organ histopathology to assess toxicity .

- Best Practices : Randomize treatment groups, blind measurements, and use power analysis to determine sample size (n ≥ 6 per group) .

Q. What molecular targets of this compound have been identified, and how can researchers validate these mechanisms?

- Methodology : Employ RNA sequencing or phosphoproteomics to identify dysregulated pathways (e.g., ROS/MAPK, apoptosis). Validate targets via siRNA knockdown or Western blotting. For example, if this compound induces ROS, confirm using fluorescent probes (DCFH-DA) and N-acetylcysteine rescue experiments .

Q. How can researchers ensure reproducibility in this compound studies?

- Guidelines : Detail solvent preparation (e.g., DMSO concentration ≤0.1%), storage conditions (−20°C), and batch-to-batch compound verification (HPLC purity ≥95%). Publish full protocols in supplementary materials, including cell culture media formulations and animal husbandry conditions .

Advanced Research Questions

Q. How should contradictory findings about this compound’s mechanisms (e.g., autophagy induction vs. apoptosis dominance) be resolved?

- Methodology : Conduct comparative studies under identical experimental conditions (cell type, dosage, exposure time). Use autophagy inhibitors (e.g., chloroquine) to isolate apoptosis-specific effects. Perform meta-analyses of existing data to identify confounding variables (e.g., cell line heterogeneity) .

Q. What strategies optimize this compound’s synergistic effects with other anticancer agents?

- Methodology : Screen combinations using high-throughput assays (e.g., Checkerboard) and calculate synergy scores via the Chou-Talalay method. Prioritize agents with non-overlapping toxicity profiles (e.g., this compound + paclitaxel). Validate in vivo using staggered dosing schedules to mitigate toxicity .

Q. What advanced techniques characterize this compound’s pharmacokinetics and bioavailability?

- Methodology : Use LC-MS/MS to quantify plasma/tissue concentrations post-administration. Assess bioavailability via IV vs. oral dosing in rodents. Model pharmacokinetic parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis (WinNonlin). Investigate metabolites via UPLC-QTOF-MS .

Q. How can bioinformatics tools elucidate this compound’s polypharmacology?

- Methodology : Perform molecular docking (AutoDock Vina) against predicted targets (e.g., Notch1, AKT). Validate predictions with thermal shift assays (CETSA). Integrate omics data (transcriptomics/proteomics) into network pharmacology models (Cytoscape) to identify off-target effects .

Data Presentation and Ethical Considerations

- Tables : Include dose-response curves, IC₅₀ values, and toxicity metrics (e.g., body weight changes). Use ANOVA with post-hoc tests for statistical comparisons .

- Ethics : Obtain IACUC approval for animal studies and disclose conflicts of interest. Share raw data via repositories (e.g., Figshare) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.